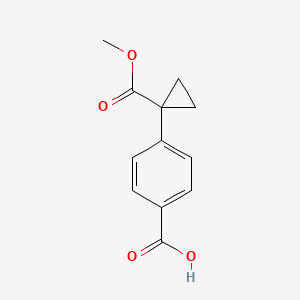

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid

Description

Properties

IUPAC Name |

4-(1-methoxycarbonylcyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOUXACCXBMBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The synthesis begins with 4-iodophenylcyclopropyl acid methyl ester (1.40 g, 4.63 mmol) as the starting material. Key components of the reaction include:

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂, 2.08 g, 9.26 mmol).

-

Base : Potassium carbonate (K₂CO₃, 1.28 g, 9.26 mmol).

-

Solvent System : A 1:2 (v/v) mixture of DMF (N,N-dimethylformamide) and water.

-

Atmosphere : Carbon monoxide (CO) at 1 atm pressure.

The reaction proceeds at 20°C for 12 hours, after which the mixture is quenched with ethyl acetate (EtOAc) and water. Acidification with concentrated HCl precipitates the product, which is extracted with dichloromethane (CH₂Cl₂), dried over MgSO₄, and concentrated under vacuum.

Critical Reaction Parameters

The success of this method hinges on several factors:

-

Catalyst Loading : A 2:1 molar ratio of Pd(OAc)₂ to starting material ensures efficient CO insertion.

-

Solvent Choice : DMF’s high polarity facilitates the dissolution of both organic and inorganic components, while water aids in quenching and phase separation.

-

Temperature Control : Room temperature (20°C) minimizes side reactions and energy consumption.

Table 1: Reaction Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Starting Material | 4-Iodophenylcyclopropyl acid methyl ester |

| Catalyst | Pd(OAc)₂ (2 eq) |

| Base | K₂CO₃ (2 eq) |

| Solvent | DMF/H₂O (1:2) |

| Temperature | 20°C |

| Reaction Time | 12 hours |

| Yield | 97% |

Mechanistic Insights

The reaction follows a palladium-mediated carbonylative coupling mechanism:

-

Oxidative addition of Pd(0) to the aryl iodide forms a Pd(II)-aryl intermediate.

-

CO insertion generates a Pd(II)-acyl species.

-

Hydrolysis of the acyl-palladium bond yields the benzoic acid derivative.

The cyclopropane ring remains intact throughout the process due to its kinetic stability under these conditions.

Alternative Approaches and Comparative Analysis

While the palladium-catalyzed method dominates the literature, alternative strategies have been explored for structurally related compounds, offering insights into potential optimizations.

Oxidation of Aldehyde Precursors

A Thieme Connect study on 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid demonstrates the use of oxidation (e.g., with N-bromosuccinimide, NBS) to introduce carboxylic acid groups. While this method targets brominated analogs, it underscores the feasibility of late-stage oxidation for benzoic acid synthesis.

Characterization and Quality Control

Rigorous characterization ensures the identity and purity of this compound. The primary method reports:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (acetone-d₆) :

-

δ 7.95 (d, J = 8.1 Hz, 2H, aromatic protons).

-

δ 7.46 (d, J = 8.1 Hz, 2H, aromatic protons).

-

δ 3.55 (s, 3H, methoxy group).

-

δ 1.55 (m, 2H, cyclopropane CH₂).

-

δ 1.22 (m, 2H, cyclopropane CH₂).

The absence of extraneous peaks confirms high purity (>95% by HPLC).

Industrial Scalability and Challenges

The described method’s high yield and mild conditions make it amenable to scale-up. However, key challenges include:

-

CO Handling : Requires specialized equipment for safe gas utilization.

-

Cost Efficiency : Pd(OAc)₂’s expense justifies investigations into catalyst recycling or lower-cost alternatives (e.g., Pd/C).

Chemical Reactions Analysis

Types of Reactions: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in modulating retinoid receptors, which are implicated in cancer pathways. For instance, compounds with similar structures have been evaluated for their efficacy in treating cutaneous T-cell lymphoma and other cancers by influencing cellular proliferation through retinoid signaling pathways .

2. Epithelial Sodium Channel Inhibition

This compound is noted for its role in the inhibition of epithelial sodium channels, which is crucial in regulating sodium balance and blood pressure. The mechanism involves interactions with specific receptor sites that modulate ion transport across epithelial tissues, making it a candidate for further exploration in cardiovascular and renal research .

Organic Synthesis Applications

1. Synthesis of Quaternary Amines

this compound serves as a reagent in the preparation of quaternary amines. This application is significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The compound facilitates the formation of amine derivatives through nucleophilic substitution reactions .

2. Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. It can be modified to produce various derivatives that are useful in synthesizing more complex structures, including those required for drug development. This versatility is attributed to its functional groups that allow for diverse chemical transformations .

Material Science Applications

1. Polymer Chemistry

Research indicates that derivatives of this compound can be utilized in polymer chemistry to enhance the properties of materials. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit sodium channels, affecting ion transport and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 4-Methoxybenzoic Acid | MF-766 |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.5 | 4.8 |

| Aqueous Solubility (mg/mL) | ~0.5 (moderate) | ~3.2 (high) | <0.1 (low) |

| Hydrogen Bond Donors/Acceptors | 1/4 | 1/3 | 2/6 |

| Polar Surface Area (Ų) | 63.6 | 57.5 | 99.3 |

- Lipophilicity : The target compound’s cyclopropane increases LogP compared to 4-methoxybenzoic acid but remains lower than MF-766 due to the absence of hydrophobic trifluoromethyl groups .

- Solubility : The carboxylic acid group enhances aqueous solubility relative to MF-766 but is reduced compared to simpler esters due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves cyclopropanation of a methoxycarbonyl-substituted precursor, followed by coupling to a benzoic acid core. For example, cyclopropane rings can be introduced using malonoyl peroxides under controlled temperatures (40–60°C) to minimize side reactions like ring-opening . Acid-catalyzed hydrolysis (e.g., HCl in methanol) is critical for deprotecting ester groups without degrading the cyclopropane moiety . Yields are highly sensitive to solvent choice (polar aprotic solvents like DMF improve solubility) and stoichiometric ratios of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade material) and detect byproducts from incomplete cyclopropanation .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropane ring (characteristic δ 1.2–1.8 ppm protons) and methoxycarbonyl group (δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263.092) and fragmentation patterns .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. The cyclopropane ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming undesired diols or ketones . Buffered solutions (pH 6–8) at 4°C enhance shelf life. Light exposure should be minimized due to potential photodegradation of the benzoic acid core .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., methoxycarbonyl) stabilize the cyclopropane ring but reduce nucleophilic reactivity. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids with electron-donating groups improve coupling efficiency at the benzoic acid para position . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Enzyme Inhibition : Verify competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Adjust buffer ionic strength to rule out nonspecific binding .

- Cellular Uptake : Use fluorescent analogs (e.g., FITC-labeled derivatives) to quantify intracellular accumulation via flow cytometry .

- Metabolic Stability : Compare microsomal half-lives across species (e.g., human vs. rat liver microsomes) to identify species-specific degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (target ~2.5 for optimal permeability) and predict CYP450 metabolism hotspots .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding, a critical factor for bioavailability .

- Docking Studies : Identify key interactions (e.g., hydrogen bonds with the methoxycarbonyl group) in target proteins like cyclooxygenase-2 .

Q. What advanced techniques elucidate the role of the cyclopropane ring in solid-state interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs; the cyclopropane’s strain often induces unique π-stacking or hydrogen-bonding networks .

- Terahertz Spectroscopy : Probe low-frequency vibrational modes to study lattice dynamics and polymorph stability .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis quantify melting points and thermal decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.